molecular formula C11H14O3 B1655614 2-Ethyl-4,6-dimethoxybenzaldehyde CAS No. 39503-16-7

2-Ethyl-4,6-dimethoxybenzaldehyde

Cat. No.: B1655614
CAS No.: 39503-16-7
M. Wt: 194.23
InChI Key: SFMQOKXXQSBTDL-UHFFFAOYSA-N
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Description

“2-Ethyl-4,6-dimethoxybenzaldehyde” is a derivative of benzaldehyde . It is an organic compound with the molecular formula C9H10O3 . It is used as a reactant in the synthesis of thiazolidin-4-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the Vielsmeyer-Haack reaction . Another method involves the reaction between m-xylene and CO under the catalysis of powdery and anhydrous AlCl3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H10O3 . It has a molecular weight of 166.174 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 166.174 Da .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives and Compounds : Research has explored the synthesis of various derivatives and compounds starting with dimethoxybenzaldehyde, which is structurally similar to 2-Ethyl-4,6-dimethoxybenzaldehyde. For example, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde, involving processes like condensation and catalytic reduction (Li Bao-lin, 2007).

  • Crystal and Molecular Structure Analysis : Studies have been conducted on the crystal and molecular structures of compounds derived from dimethoxybenzaldehydes. For instance, the crystal and molecular structure of 3,4-dimethoxybenzaldehyde (4-methylphenyl)sulfonylhydrazone was reported, showing significant changes in ring geometry due to the dimethoxy groups (T. M. Krygowski et al., 1998).

Chemical Properties and Reactions

  • Thermophysical Properties : Research includes studies on the thermophysical properties of solid aldehydes like 3,4-dimethoxybenzaldehyde. This involves analyzing temperatures, enthalpies, entropies of fusion, and heat capacities (M. Temprado et al., 2008).

  • Solubility and Thermodynamics : Studies have investigated the solubility and solution thermodynamics of similar compounds in various organic solvents, providing fundamental data for purification processes and optimization conditions for bromination processes (Jian Wang et al., 2017).

Applications in Material Science

  • Optical and Nonlinear Optical Properties : Research on dimethoxybenzaldehyde derivatives has included studies on their optical and nonlinear optical properties, important for potential applications in material science (Antônio S. N. Aguiar et al., 2022).

  • Synthesis of Metal Complexes : Studies have been conducted on the synthesis of metal complexes using dimethoxybenzaldehyde derivatives, which can be significant for various applications in materials chemistry and photophysics (Athraa H. Mekkey et al., 2020).

Safety and Hazards

“2-Ethyl-4,6-dimethoxybenzaldehyde” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Properties

IUPAC Name

2-ethyl-4,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-5-9(13-2)6-11(14-3)10(8)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQOKXXQSBTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299670
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-16-7
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39503-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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